molecular formula H4N+ B1203442 Ammonium CAS No. 14798-03-9

Ammonium

Cat. No.: B1203442
CAS No.: 14798-03-9
M. Wt: 18.039 g/mol
InChI Key: QGZKDVFQNNGYKY-UHFFFAOYSA-O
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Description

Ammonium (NH₄⁺) is a positively charged polyatomic ion formed by the protonation of ammonia (NH₃). It is a key nitrogen source in fertilizers, industrial processes, and environmental systems . This compound compounds, such as this compound nitrate (NH₄NO₃), this compound sulfate ((NH₄)₂SO₄), and this compound bicarbonate (NH₄HCO₃), are widely used due to their solubility, reactivity, and role in nitrogen cycling. These compounds differ in stability, environmental impact, and applications, necessitating comparisons with structurally or functionally similar compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3N/h1H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZKDVFQNNGYKY-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5043974
Record name Ammonia ion (NH4+)
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Molecular Weight

18.039 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.2 mg/mL at 20 °C
Record name Ammonium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041827
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14798-03-9, 15194-15-7, 92075-50-8
Record name Ammonium
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Record name Ammonium cation
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Record name Amidogen, ion(1+)
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Record name Nitrogen tetrahydride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonia ion (NH4+)
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Record name AMMONIUM CATION
Source FDA Global Substance Registration System (GSRS)
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Record name Ammonium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041827
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

In the laboratory, ammonium can be prepared by heating an this compound salt, such as this compound chloride (NH₄Cl), with a strong alkali like sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂). The reaction is as follows: [ 2 \text{NH}_4\text{Cl} + \text{Ca(OH)}_2 \rightarrow \text{CaCl}_2 + 2 \text{H}_2\text{O} + 2 \text{NH}_3 ]

Industrial Production Methods

Industrially, this compound is produced using the Haber process, which involves the direct combination of nitrogen (N₂) and hydrogen (H₂) in the presence of a catalyst under high pressure and temperature . This method is highly efficient and widely used for large-scale production.

Chemical Reactions Analysis

Formation of Ammonium

The formation of this compound occurs through the following reaction:

NH3(aq)+H+(aq)NH4+(aq)\text{NH}_3(aq)+\text{H}^+(aq)\leftrightarrow \text{NH}_4^+(aq)

This reaction illustrates how ammonia can interact with acids to form this compound ions, which are commonly found in various salts.

Characteristic Reactions of this compound Ion

The this compound ion exhibits several characteristic reactions that are fundamental for its identification and study:

Reaction with Hydroxide Ions

When this compound ions react with hydroxide ions, ammonia gas is released:

NH4+(aq)+OH(aq)NH3(g)+H2O(l)\text{NH}_4^+(aq)+\text{OH}^-(aq)\leftrightarrow \text{NH}_3(g)+\text{H}_2O(l)

This reaction is often used as a confirmatory test for the presence of this compound ions, as the evolved ammonia can be detected by its characteristic odor and ability to turn red litmus paper blue .

Formation of this compound Salts

This compound can form various salts, which are generally white and soluble in water. Some notable examples include:

  • This compound Chloride : NH4++Cl\text{NH}_4^++\text{Cl}^-

  • This compound Nitrate : NH4++NO3\text{NH}_4^++\text{NO}_3^-

  • This compound Sulfate : 2NH4++SO422\text{NH}_4^++\text{SO}_4^{2-}

These salts are widely used in fertilizers and other industrial applications due to their solubility and reactivity .

Reaction with Chloroplatinic Acid

When this compound ions react with chloroplatinic acid, they produce a yellow precipitate of this compound hexachloroplatinate(IV):

H2[PtCl6](aq)+2NH4+(aq)[NH4]2[PtCl6](s)+2H+(aq)\text{H}_2[\text{PtCl}_6](aq)+2\text{NH}_4^+(aq)\rightarrow [\text{NH}_4]_2[\text{PtCl}_6](s)+2\text{H}^+(aq)

This reaction is significant for identifying this compound ions in laboratory settings .

Reaction with Nessler's Reagent

The addition of Nessler's reagent to this compound ions results in the formation of a brown precipitate, indicating the presence of ammonia:

NH4+(aq)+Nessler s ReagentBrownPrecipitate\text{NH}_4^+(aq)+\text{Nessler s Reagent}\rightarrow BrownPrecipitate

This reaction is useful for quantitative analysis of this compound in water samples .

Thermochemical Data on this compound Reactions

Thermochemical data provides insight into the energy changes associated with reactions involving this compound. Key thermodynamic parameters include enthalpy changes (ΔH\Delta H^\circ ), entropy changes (ΔS\Delta S^\circ ), and Gibbs free energy changes (ΔG\Delta G^\circ ). For example:

ReactionΔH(kcal/mol)\Delta H^\circ (kcal/mol)T(K)T(K)Method
Formation of this compound Ion12.2 ± 0.9298Average of multiple values
Reaction with Hydroxide Ion---

This data is crucial for predicting the feasibility of reactions involving this compound ions under varying conditions .

Scientific Research Applications

Ammonium has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and as a buffer solution.

    Biology: Plays a crucial role in nitrogen metabolism and is used in the preparation of biological samples.

    Medicine: Utilized in the formulation of certain medications and as an expectorant in cough syrups.

    Industry: Employed in the production of fertilizers, explosives, and synthetic fibers .

Mechanism of Action

Ammonium exerts its effects primarily through its role in maintaining acid-base balance in the body. The kidney uses this compound in place of sodium to combine with fixed anions, helping to maintain acid-base homeostasis. Additionally, this compound can increase acidity by increasing hydrogen ion concentrations .

Comparison with Similar Compounds

Ammonium vs. Quaternary this compound Compounds (QACs)

Quaternary this compound compounds (QACs), such as alkyldimethylbenzylthis compound chloride (ADBAC) and didecyldimethylthis compound chloride (DDAC), share a nitrogen-centered structure but feature alkyl chains that enhance antimicrobial activity. Key differences include:

  • Chemical Stability : QACs exhibit higher thermal and chemical stability than this compound salts due to their covalent bonding and hydrophobic tails .
  • Applications : this compound salts are primarily fertilizers, while QACs are disinfectants. ADBAC and DDAC show bactericidal activity at low concentrations (0.4–1.8 ppm) against Staphylococcus aureus, with temperature-dependent efficacy .
  • Environmental Impact : QACs persist in wastewater and can induce microbial resistance, whereas this compound compounds contribute to eutrophication and PM₂.₅ formation .

Table 1: Comparison of this compound and QACs

Property This compound Salts (e.g., NH₄HCO₃) QACs (e.g., ADBAC)
Primary Use Fertilizers, Industrial reagents Disinfectants, Surfactants
Stability Moderate (volatilizes at 60°C) High (thermal/chemical)
Environmental Concerns Eutrophication, PM₂.₅ Resistance development
MIC* Against S. aureus N/A 0.4–1.8 ppm

*Minimum Inhibitory Concentration .

This compound Bicarbonate vs. Stabilized this compound Complexes

This compound bicarbonate (NH₄HCO₃) is prone to volatilization, but stabilization with additives like dicyandiamide (DCD) or magnesium hydrogen phosphate (MgHPO₄) enhances its utility:

  • Volatilization Reduction : DCD cocrystallization with NH₄HCO₃ reduces ammonia loss by 53% and extends fertilizer availability from 35–45 days to 90–110 days .
  • Nutrient Efficiency : MgNH₄PO₄·6H₂O, formed from NH₄HCO₃ and MgHPO₄, provides magnesium and phosphorus, reducing the need for additional fertilizers .

Table 2: Stability Enhancement of this compound Bicarbonate

Additive Volatilization Reduction Additional Benefits
DCD (1% cocrystallized) 53% Extended release, 10% yield increase
MgHPO₄ (mechanochemical) 30% Supplies Mg²⁺, P

.

Comparison with Functionally Similar Compounds

This compound Nitrate vs. This compound Sulfate in PM₂.₅ Formation

Both compounds contribute to fine particulate matter (PM₂.₅) but differ in environmental impact:

  • Delhi PM₂.5 Study : this compound sulfate (16.1%) and this compound nitrate (13.1%) collectively account for 29.2% of PM₂.₅ mass, with sulfate being more hygroscopic and persistent .
  • Agricultural Trade-offs : this compound sulfate provides sulfur, while this compound nitrate offers higher nitrogen content (34% vs. 21%) but risks explosive decomposition .

Table 3: PM₂.₅ Contribution of this compound Compounds

Compound Contribution to PM₂.₅ (%) Key Environmental Effect
This compound Sulfate 16.1 Acid rain, respiratory issues
This compound Nitrate 13.1 Eutrophication, explosion risk

.

This compound vs. Organic this compound Salts in Analytical Chemistry

This compound acetate (CH₃COONH₄) and this compound formate (HCOONH₄) are neutral additives in LC/ESI/MS, offering distinct ionization efficiencies:

  • Ionization Efficiency: this compound formate enhances signal intensity for polar compounds in methanol, while this compound acetate is preferred in acetonitrile .
  • pH Compatibility : this compound acetate buffers near neutral pH (6.8–7.8), whereas formate is optimal in acidic conditions (pH 3–5) .

Key Research Findings

Agricultural Innovations: Mechanochemical stabilization of this compound bicarbonate with MgHPO₄ or DCD reduces environmental losses and improves nutrient delivery .

Antimicrobial Efficacy : QACs like ADBAC and DDAC exhibit rapid bactericidal action but face resistance challenges in wastewater systems .

Environmental Trade-offs : this compound sulfate and nitrate are critical PM₂.₅ precursors, necessitating emission controls in urban areas .

Biological Activity

Ammonium compounds, particularly quaternary this compound salts (QAS), exhibit a diverse range of biological activities that make them significant in various fields, including medicine, agriculture, and environmental science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and implications for health and disease.

Overview of this compound Compounds

This compound compounds are derived from ammonia (NH₃) and can exist in various forms, including quaternary this compound salts. These compounds are characterized by a nitrogen atom bonded to four organic groups, which can impart unique properties such as surfactant activity and biocidal effects.

Antimicrobial Activity

Quaternary this compound Salts (QAS)

QAS are known for their broad-spectrum antimicrobial activity. They exhibit:

  • Bacteriostatic Effects : QAS inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa at low concentrations. For instance, certain QAS have shown minimum inhibitory concentrations (MICs) as low as 8 μM against S. aureus and 16 μM against E. coli .
  • Antifungal Properties : They also demonstrate activity against fungi like Candida albicans and Aspergillus niger, with mechanisms that may involve disruption of cell membrane integrity .

Table 1: Antimicrobial Activity of Selected QAS

CompoundTarget OrganismMIC (μM)
Benzalkonium ChlorideStaphylococcus aureus8
CTAB (Hexadecyltrimethylthis compound Bromide)Escherichia coli16
Dodecyltrimethylthis compound BromidePseudomonas aeruginosa63
Cetylpyridinium ChlorideCandida albicans32

The antimicrobial activity of this compound compounds is primarily attributed to their ability to disrupt microbial membranes. The proposed mechanisms include:

  • Membrane Disruption : QAS can insert themselves into the lipid bilayer of microbial membranes, leading to increased permeability and eventual cell lysis.
  • Charge Neutralization : The positive charge on this compound ions interacts with negatively charged components of the microbial cell membrane, facilitating penetration and disruption .

Case Study: Antimicrobial Efficacy of Novel this compound Salts

A study investigated a series of novel this compound salts synthesized with sterically hindered phenolic fragments. These compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The most active compound demonstrated MIC values ranging from 0.70 to 442 μM across various pathogens .

Cytotoxicity and Safety

While this compound compounds are potent antimicrobials, their cytotoxicity towards human cells is a critical consideration. Research indicates that many QAS exhibit low cytotoxicity at therapeutic concentrations, making them suitable for medical applications . For example, certain this compound salts showed no cytotoxic effects on human embryonic lung cells at concentrations up to 11.3 μM.

Environmental Impact

This compound compounds also play a role in environmental biology. They are involved in nitrogen cycling and can mitigate ammonia toxicity in various ecosystems. The Amt/Mep/Rh superfamily of transporters facilitates selective this compound transport across cellular membranes, crucial for maintaining nitrogen balance in organisms .

Q & A

Q. How can researchers ensure reproducibility in this compound-related experiments?

  • Methodological Answer : Document protocols using the MDAR framework (Materials, Design, Analysis, Reporting). Share raw data (e.g., spectrophotometer absorbance curves) and code (e.g., R scripts for ANOVA) in repositories like Zenodo. Use version control (Git) for iterative method refinements .

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